carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide
Description
The compound carbon monoxide; ruthenium(2+); 5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide (hereafter Ru(CO)FTPP) is a metalloporphyrin complex where ruthenium(II) is coordinated to a porphyrin macrocycle substituted with electron-withdrawing pentafluorophenyl (PFP) groups at the meso positions and axially ligated by CO. This structure imparts unique electronic and steric properties, making it relevant for catalytic applications and photodynamic therapy (PDT). Key features include:
Properties
Molecular Formula |
C45H8F20N4ORu |
|---|---|
Molecular Weight |
1101.6 g/mol |
IUPAC Name |
carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C44H8F20N4.CO.Ru/c45-25-21(26(46)34(54)41(61)33(25)53)17-9-1-2-10(65-9)18(22-27(47)35(55)42(62)36(56)28(22)48)12-5-6-14(67-12)20(24-31(51)39(59)44(64)40(60)32(24)52)16-8-7-15(68-16)19(13-4-3-11(17)66-13)23-29(49)37(57)43(63)38(58)30(23)50;1-2;/h1-8H;;/q-2;;+2 |
InChI Key |
ZGKMIZZOOPKJMD-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[O+].C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C=C3)C9=C(C(=C(C(=C9F)F)F)F)F.[Ru+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide typically involves the coordination of ruthenium with the porphyrin ligand followed by the introduction of carbon monoxide. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process may involve the use of solvents like dichloromethane or toluene and is typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in the oxidation state of ruthenium.
Reduction: Reduction reactions can also occur, often involving the use of reducing agents like sodium borohydride.
Substitution: The fluorinated porphyrin ligand can participate in nucleophilic aromatic substitution reactions, particularly with thiolates.
Common Reagents and Conditions:
Oxidation: Potassium bromate can be used as an oxidizing agent.
Reduction: Sodium borohydride is a common reducing agent.
Substitution: Thiolates are frequently used in nucleophilic aromatic substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to higher oxidation states of ruthenium, while substitution reactions can result in modified porphyrin ligands with different functional groups.
Scientific Research Applications
CO2 Reduction
One of the prominent applications of ruthenium porphyrins is in the catalytic reduction of carbon dioxide (CO2). Recent studies have demonstrated that ruthenium-based complexes can effectively catalyze the conversion of CO2 into useful products such as formate salts. For instance, a study highlighted the synthesis of a ruthenium porphyrin-based porous organic polymer (Ru-BBT-POP), which was shown to reduce CO2 to silyl formate with high turnover numbers (TON) and turnover frequencies (TOF) under specific conditions .
Table 1: Catalytic Performance of Ru-BBT-POP
| Catalyst | Reaction Conditions | TON | TOF (h⁻¹) |
|---|---|---|---|
| Ru-BBT-POP | 60°C, 1 atm CO₂ | 110 | 28 |
Alkane Oxidation
Ruthenium porphyrins also serve as effective catalysts for alkane oxidation reactions. Research indicates that cyano-substituted metal complexes of porphyrins can facilitate these oxidations efficiently. The incorporation of ruthenium into these complexes enhances their catalytic properties significantly .
Photocatalysis
Ruthenium porphyrins are utilized in photocatalytic applications due to their ability to absorb light and generate reactive species. They have shown promise in photodynamic therapy (PDT), where they act as photosensitizers to produce reactive oxygen species for cancer treatment. Studies have demonstrated that certain ruthenium porphyrin complexes exhibit strong photocytotoxicity against various cancer cell lines .
Carbon Capture and Conversion
Ruthenium porphyrins play a critical role in environmental chemistry by facilitating the capture and conversion of CO2 into less harmful substances. Their ability to bind CO reversibly allows for efficient carbon capture mechanisms that can mitigate greenhouse gas emissions .
Synthesis of Valuable Chemicals
The conversion of CO2 into valuable chemicals using ruthenium porphyrins is an area of active research. The ability to transform CO2 into formate or other chemicals not only addresses environmental concerns but also provides pathways for sustainable chemical production .
Case Study 1: Hydrosilylative Reduction of CO₂
In a notable study, Ru-BBT-POP was used for the hydrosilylative reduction of CO₂ to formate salts. The research demonstrated that this catalyst could be recycled multiple times with minimal loss in activity, showcasing its potential for sustainable applications .
Case Study 2: Photodynamic Therapy Efficacy
Another study focused on the anticancer activities of new ruthenium porphyrin complexes in PDT. The most effective complex exhibited significant cytotoxicity against HepG2 liver cancer cells and demonstrated mechanisms involving reactive oxygen species generation and apoptosis induction .
Mechanism of Action
The mechanism by which carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide exerts its effects involves the coordination of ruthenium with the porphyrin ligand, which facilitates various catalytic processes. The molecular targets and pathways involved include the activation of small molecules like carbon monoxide and the stabilization of reactive intermediates during catalytic cycles .
Comparison with Similar Compounds
Ruthenium Tetraphenylporphyrin Carbonyl Complexes
Ru(CO)TPP (5,10,15,20-tetraphenylporphyrin analog) serves as a baseline for comparison:
*EWGs = Electron-withdrawing groups (PFP).
- This aligns with studies showing EWGs improve catalytic efficiency in Ru porphyrin-mediated amination reactions .
Fluorinated vs. Non-Fluorinated Porphyrins
Fluorination significantly alters physicochemical behavior:
- Solubility : Perfluoroalkyl-substituted porphyrins (e.g., 5,10,15,20-tetrakis(4-trifluoromethylphenyl)porphyrin) exhibit poor solubility in organic solvents . Ru(CO)FTPP’s aryl fluorination may mitigate this issue while retaining electronic benefits.
- Oxidative Stability : Fluorinated porphyrins resist degradation under oxidative conditions, critical for catalytic cycles in epoxidation or aerobic oxidations .
Catalytic Performance vs. Other Metalloporphyrins
- C–H Amination : Ru(CO)TPP catalyzes benzylic/allylic C–H amination with aryl azides bearing EWGs . Ru(CO)FTPP’s stronger EWG effects may further accelerate such reactions.
- Epoxidation : Mn-porphyrins (e.g., MnTDCPP) dominate epoxidation catalysis, but Ru porphyrins like Ru(CO)FTPP could offer complementary selectivity in electron-deficient substrates .
Biological Activity
The compound carbon monoxide; ruthenium(2+); 5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide (often referred to as RuTPP-CO) is a complex that combines the unique properties of carbon monoxide (CO) and ruthenium-based porphyrins. This article examines the biological activity of this compound, focusing on its therapeutic potential and mechanisms of action.
Chemical Structure and Properties
RuTPP-CO is characterized by its metal-centered coordination complex involving ruthenium and a highly substituted porphyrin ring. The presence of pentafluorophenyl groups enhances the solubility and stability of the compound in biological environments. The structure can be summarized as follows:
| Component | Description |
|---|---|
| Metal Center | Ruthenium(II) |
| Porphyrin Type | Tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin |
| Ligand | Carbon monoxide (CO) |
Carbon Monoxide as a Signaling Molecule
Carbon monoxide is recognized for its role as a gaseous signaling molecule in various physiological processes. It exhibits multiple biological effects:
- Vasodilation : CO induces relaxation of vascular smooth muscle cells, leading to increased blood flow. This effect is mediated through the activation of soluble guanylate cyclase and subsequent increase in cyclic GMP levels .
- Anti-inflammatory Effects : CO has been shown to inhibit pro-inflammatory cytokine production and promote anti-inflammatory pathways .
- Cytoprotective Properties : Low concentrations of CO can protect cells from apoptosis under stress conditions by modulating mitochondrial function and reducing oxidative stress .
Ruthenium Porphyrins in Photodynamic Therapy
Ruthenium-based porphyrins have emerged as promising agents in photodynamic therapy (PDT). They can generate reactive oxygen species (ROS) upon light activation:
- Mechanism : Upon excitation with light, these complexes can transfer energy to molecular oxygen, generating singlet oxygen (), which is cytotoxic to cancer cells .
- Case Studies : Studies have demonstrated that ruthenium porphyrins can significantly reduce cell viability in various cancer cell lines through induced apoptosis. For instance, Rup-03 exhibited an IC50 value of 29.5 μM in HepG2 cells .
In Vitro Studies
Research has shown that RuTPP-CO complexes exhibit significant biological activity:
- Vasodilatory Response : In rat aortic rings precontracted with phenylephrine, RuTPP-CO caused sustained vasodilation comparable to endogenous CO release mechanisms .
- Cell Viability Assays : In vitro experiments indicated that RuTPP-CO could reduce cell viability in tumor cell lines when exposed to light activation .
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of RuTPP-CO:
- Hypertension Models : Administration of CO-releasing molecules (CORMs) demonstrated a significant reduction in acute hypertension in vivo. The vasodilatory effects were attributed to CO release from the ruthenium complex .
- Inflammation Models : CORMs were shown to mitigate lipopolysaccharide-induced inflammation in murine models by inhibiting macrophage activation and cytokine release .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing ruthenium(II) porphyrin complexes with fluorinated ligands?
- Methodological Answer : The synthesis typically involves carbonylation reactions under inert atmospheres to stabilize the ruthenium center. For fluorinated porphyrins, microwave-assisted methods (e.g., adapting protocols from tetraphenylporphyrin synthesis) can reduce reaction times and improve yields . Post-synthetic metallation with ruthenium(II) precursors (e.g., RuCl₃) in the presence of carbon monoxide ensures proper coordination. Characterization via UV-Vis spectroscopy (Soret band ~420 nm) and NMR (symmetry analysis of fluorinated substituents) is critical .
Q. How can the electronic structure of ruthenium-porphyrin complexes be characterized experimentally?
- Methodological Answer : Use a combination of spectroscopic techniques:
- UV-Vis : Identify π-π* transitions and charge-transfer bands (e.g., Soret and Q-bands). Fluorinated substituents may cause hypsochromic shifts due to electron-withdrawing effects .
- X-ray crystallography : Resolve the coordination geometry (e.g., axial CO ligand orientation) .
- EPR : Detect paramagnetic states in ruthenium intermediates .
Q. What safety protocols are essential when handling fluorinated porphyrin complexes?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile fluorinated byproducts .
- Waste Management : Segregate halogenated waste and dispose via certified hazardous waste contractors .
Advanced Research Questions
Q. How can researchers resolve contradictory data in electronic absorption spectra of fluorinated porphyrin-metal complexes?
- Methodological Answer :
- Solvent Effects : Compare spectra in polar (DMF) vs. non-polar (toluene) solvents to assess solvatochromic shifts .
- Computational Modeling : Use TD-DFT to predict electronic transitions and validate experimental peaks .
- Batch Consistency : Ensure fluorinated substituent purity (>98%) via HPLC to eliminate contamination artifacts .
Q. What strategies enhance the catalytic efficiency of ruthenium-porphyrin complexes in CO-related reactions?
- Methodological Answer :
- Axial Ligand Tuning : Replace CO with stronger σ-donors (e.g., pyridine) to modulate redox potentials .
- Support Matrices : Immobilize complexes on graphene or TiO₂ to improve stability and recyclability .
- Operando Spectroscopy : Monitor catalytic cycles in real time using FT-IR to identify rate-limiting steps .
Q. How do fluorinated substituents influence the redox properties of porphyrin complexes?
- Methodological Answer :
- Cyclic Voltammetry : Fluorinated groups lower HOMO energies, shifting oxidation potentials anodically (e.g., +0.3 V vs. Ag/AgCl) .
- DFT Calculations : Quantify electron-withdrawing effects via Mulliken charges on the porphyrin macrocycle .
- Comparative Studies : Benchmark against non-fluorinated analogs (e.g., tetraphenylporphyrin) to isolate substituent impacts .
Data Contradiction Analysis
Q. How to address discrepancies in catalytic activity between ruthenium-porphyrin complexes and their non-fluorinated analogs?
- Methodological Answer :
- Control Experiments : Test under identical conditions (pH, temperature, CO pressure) to isolate fluorination effects .
- Surface Analysis : Use XPS to verify if fluorinated ligands alter surface adsorption on catalytic supports .
- Kinetic Profiling : Compare turnover frequencies (TOF) to identify steric vs. electronic contributions .
Experimental Design Considerations
Q. What experimental parameters are critical for synthesizing stable ruthenium-porphyrin-CO adducts?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
